16,17-Dimethoxy-6-[3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
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Overview
Description
16,17-Dimethoxy-6-[3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one is a natural product found in Amorpha and Amorpha fruticosa with data available.
Scientific Research Applications
Application in Diabetes Management
A computational study on the role of a similar compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, isolated from Syzygium densiflorum Wall. ex Wight & Arn, suggested its potential in diabetes management. The study identified several target proteins for diabetes treatment, such as dipeptidyl peptidase-IV and glucokinase, and used molecular docking and dynamics simulation for predictions (Muthusamy & Krishnasamy, 2016).
Synthesis and Characterization in Organic Chemistry
Another related compound, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, was synthesized and characterized in a study, highlighting the importance of these compounds in organic chemistry research for their complex structures and potential applications (Chen, Ye, & Hu, 2012).
Crystal Structure Analysis
Studies on similar compounds like Dihydrocryptopine and Dihydroallocryptopine focused on crystal structure analysis. This research provides insights into the molecular configuration and intermolecular interactions, essential for understanding the physical and chemical properties of these complex organic molecules (Sun et al., 2012); (Sun et al., 2011).
Solubility Studies
Research on the solubility of similar saccharides in ethanol-water solutions provides valuable information for pharmaceutical and food industries. Understanding the solubility properties of such compounds is crucial for their application in various formulations (Gong et al., 2012).
Chemical Synthesis
Several studies have been conducted on the synthesis of structurally related compounds, focusing on different synthetic pathways and characterizations. This research is vital for developing new synthetic methods and understanding the chemical behavior of these complex molecules (Kaiser & Föhlisch, 1990).
properties
Molecular Formula |
C34H40O16 |
---|---|
Molecular Weight |
704.7g/mol |
IUPAC Name |
16,17-dimethoxy-6-[3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3 |
InChI Key |
CMQOKNQYLSMKJC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC |
synonyms |
amorphin amorphin flavonoid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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